

AZD5462: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AZD5462
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **AZD5462**, a novel, orally available, small-molecule allosteric agonist of the relaxin family peptide receptor 1 (RXFP1). This document details its chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used in its characterization.

Chemical Structure and Properties

AZD5462 is a complex synthetic organic molecule with the chemical formula C₃₀H₄₁FN₂O₆. [1] Its development aimed to create a stable and orally bioavailable mimetic of the endogenous peptide hormone relaxin, which is known for its cardioprotective and anti-fibrotic effects.[1][2]

Table 1: Chemical and Physical Properties of **AZD5462**

Property	Value	Reference
IUPAC Name	(1S,4s)-4-(2-fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid	[1]
CAS Number	2787501-83-9	[1][2]
Molecular Formula	C30H41FN2O6	[1][2]
Molecular Weight	544.66 g/mol	[1]
SMILES	<chem>C[C@]1(C(O)=O)CC--INVALID-LINK--CC[C@H]4[C@@H]3C(NCC5(CCC5)C)=O)=O=C2">C@@HCC1</chem>	[1]
InChI Key	LYUYYIGCZIZIGF-UNBDJWOASA-N	[1]
Appearance	Solid	[2]
Purity	≥98%	[2]
Solubility	DMSO: Sparingly Soluble (1-10 mg/ml), Acetonitrile: Slightly Soluble (0.1-1 mg/ml)	[2]
Storage	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C	[1]

Mechanism of Action and Signaling Pathways

AZD5462 acts as a selective allosteric agonist of the RXFP1 receptor, a G-protein coupled receptor (GPCR).[1] Unlike the endogenous ligand relaxin, which binds to the orthosteric site,

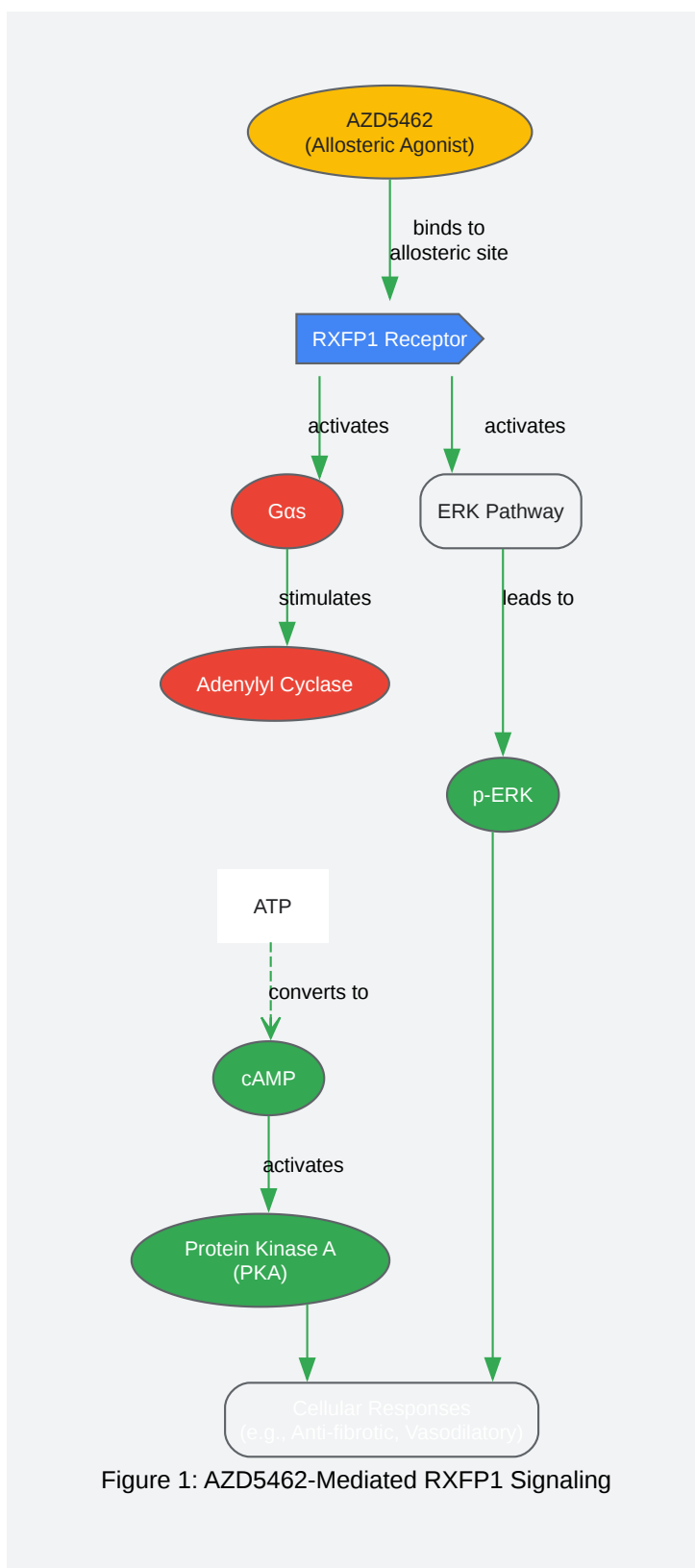
AZD5462 binds to an allosteric site, modulating the receptor's activity.[1] Activation of RXFP1 by **AZD5462** initiates a cascade of intracellular signaling events that are largely similar to those triggered by relaxin.[1][3]

The primary signaling pathways activated by **AZD5462** include:

- **Cyclic Adenosine Monophosphate (cAMP) Pathway:** Activation of RXFP1 leads to the stimulation of adenylyl cyclase, which increases intracellular levels of the second messenger cAMP.[4][5] This pathway is a key mediator of many of relaxin's physiological effects.
- **Extracellular Signal-Regulated Kinase (ERK) Pathway:** **AZD5462** has been shown to enhance the phosphorylation of ERK (a member of the mitogen-activated protein kinase family), indicating the activation of this pro-survival and anti-apoptotic pathway.[4]

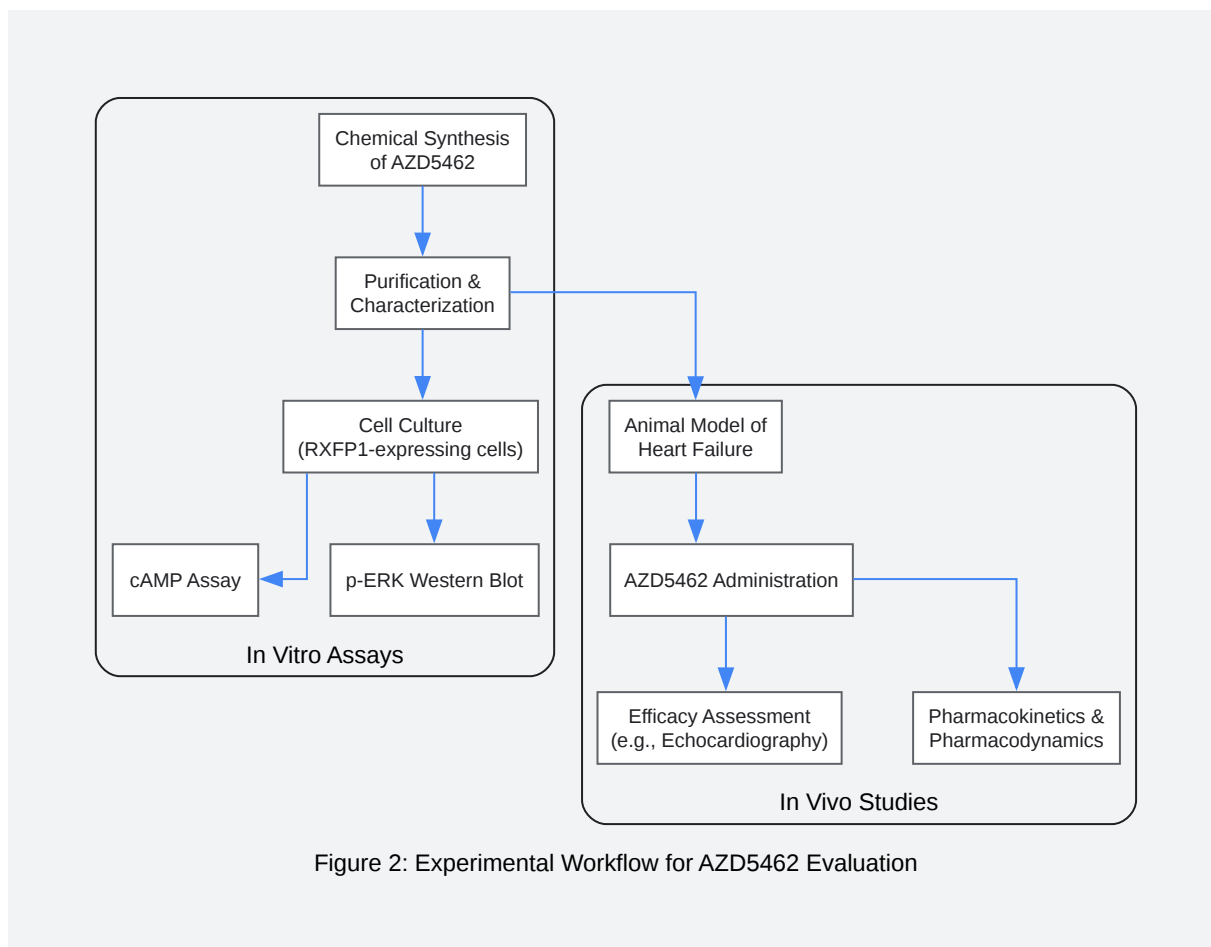
It is noteworthy that while **AZD5462** activates downstream pathways similarly to relaxin H2, it does not modulate relaxin H2-mediated cAMP responsiveness, suggesting a nuanced allosteric interaction.[3]

Below are diagrams illustrating the key signaling pathways and a conceptual workflow for evaluating RXFP1 agonists.



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Figure 1: **AZD5462**-Mediated RXFP1 Signaling



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Figure 2: Experimental Workflow for **AZD5462** Evaluation

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological characterization of **AZD5462** are provided in the supporting information of the primary publication:

Granberg, K. L., et al. (2024). Discovery of Clinical Candidate **AZD5462**, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure. *Journal of Medicinal Chemistry*.^[1]

The following sections provide a summary of the key experimental methodologies based on standard laboratory practices and information inferred from the publication.

Chemical Synthesis

The synthesis of **AZD5462** involves a multi-step organic synthesis pathway. The detailed reaction schemes, purification methods (e.g., chromatography), and characterization data (e.g., NMR, mass spectrometry) are available in the supporting information of the aforementioned publication.

In Vitro Biological Assays

- **Cell Lines:** Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for their robust growth and transfectability.
- **Transfection:** Cells are stably transfected with a plasmid encoding the human RXFP1 receptor.
- **Culture Conditions:** Cells are maintained in appropriate media (e.g., DMEM or F-12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

This assay quantifies the increase in intracellular cAMP levels upon agonist stimulation.

- **Cell Seeding:** RXFP1-expressing cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
- **Pre-treatment:** Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- **Compound Addition:** **AZD5462** is added at various concentrations to the cell plates.
- **Incubation:** The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
- **Cell Lysis and Detection:** Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

This assay measures the activation of the ERK signaling pathway.

- **Cell Treatment:** RXFP1-expressing cells are treated with various concentrations of **AZD5462** for a specific duration.
- **Cell Lysis:** Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is probed with a primary antibody specific for phosphorylated ERK (p-ERK) and subsequently with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
- **Detection:** The signal is visualized using a chemiluminescent substrate.
- **Normalization:** The membrane is often stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal to the total amount of ERK protein.

In Vivo Studies

The in vivo efficacy of **AZD5462** has been evaluated in a cynomolgus monkey model of heart failure.[3]

- **Animal Model:** Aged, obese cynomolgus monkeys with diet-induced heart failure with reduced ejection fraction (HFrEF) were used as a translational model.
- **Drug Administration:** **AZD5462** was administered orally.
- **Efficacy Endpoints:** Cardiac function was assessed using techniques such as echocardiography to measure parameters like left ventricular ejection fraction (LVEF).

- Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration to determine the pharmacokinetic profile of **AZD5462**.

For the specific details of the animal model, dosing regimens, and analytical methods, please refer to the supporting information of the primary publication.[1]

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